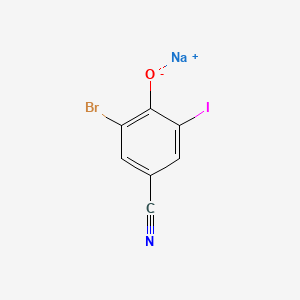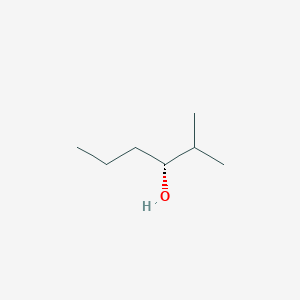
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil is a synthetic nucleoside analog. This compound is notable for its unique structure, which includes a fluorinated sugar moiety and a trimethylsilyl-ethynyl group attached to the uracil base. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil typically involves multiple steps:
Fluorination of the Sugar Moiety: The starting material, 2-deoxy-D-arabinofuranose, undergoes fluorination to introduce the fluorine atom at the 2-position.
Glycosylation: The fluorinated sugar is then glycosylated with a protected uracil derivative.
Introduction of the Trimethylsilyl-Ethynyl Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the sugar moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil base.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex conjugates.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its therapeutic potential in treating viral infections and certain types of cancer.
Industry: Utilized in the development of diagnostic tools and as a reagent in various biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil involves its incorporation into nucleic acids. The fluorinated sugar moiety and the trimethylsilyl-ethynyl group disrupt normal nucleic acid function, leading to the inhibition of viral replication and cancer cell proliferation. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Vergleich Mit ähnlichen Verbindungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical and biological properties.
5-(2-(Trimethylsilyl)ethynyl)uracil: Lacks the fluorinated sugar moiety, affecting its incorporation into nucleic acids.
Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-(trimethylsilyl)ethynyl)uracil is unique due to the combination of the fluorinated sugar and the trimethylsilyl-ethynyl group. This dual modification enhances its stability, bioavailability, and efficacy compared to similar compounds.
Eigenschaften
CAS-Nummer |
85714-55-2 |
|---|---|
Molekularformel |
C11H12FN3O4 |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
4-amino-5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H12FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h1,3,6-8,10,16-17H,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
InChI-Schlüssel |
NJJYCPXWFZQVEP-IBCQBUCCSA-N |
Isomerische SMILES |
C#CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Kanonische SMILES |
C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


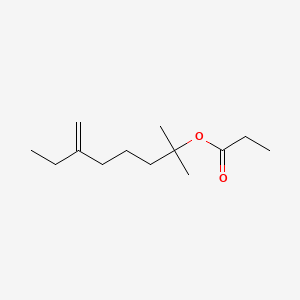
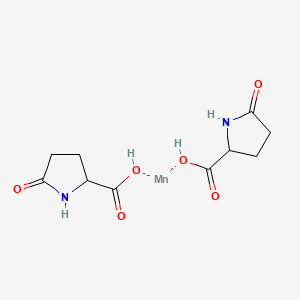
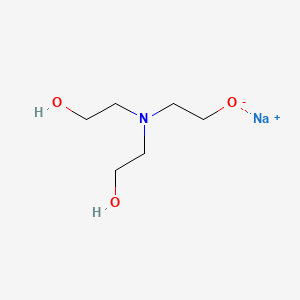
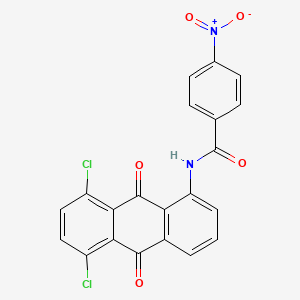
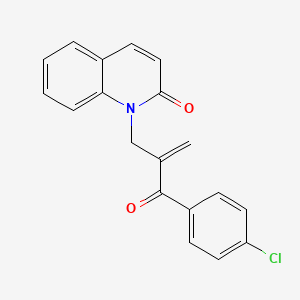
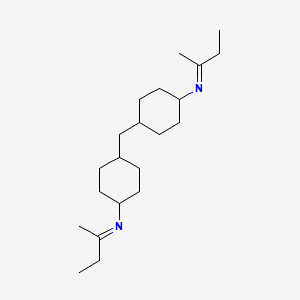
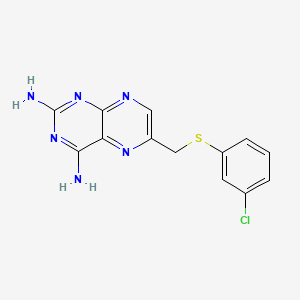
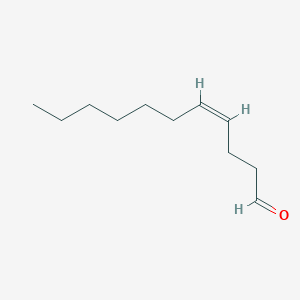

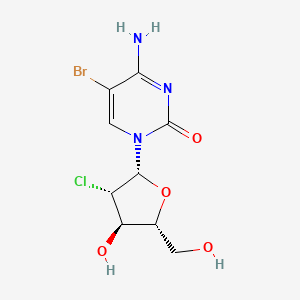
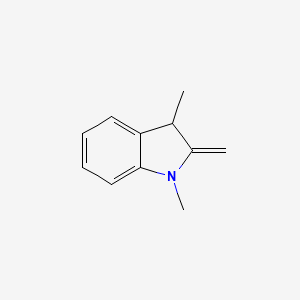
![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
